A Comprehensive Technical Guide to Ritonavir Metabolism in Humans
A Comprehensive Technical Guide to Ritonavir Metabolism in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), an antiretroviral agent of the protease inhibitor class, has a complex and clinically significant metabolic profile. Initially developed for the treatment of HIV infection, its potent inhibitory effect on cytochrome P450 3A4 (CYP3A4) has led to its widespread use as a pharmacokinetic enhancer, or "booster," for other antiretroviral drugs.[1] This guide provides an in-depth technical overview of the metabolic pathways of ritonavir in humans, intended for researchers, scientists, and professionals in the field of drug development. The following sections detail the enzymatic processes, resulting metabolites, quantitative metabolic data, and the experimental protocols used to elucidate these pathways.
Core Metabolic Pathways
Ritonavir is extensively metabolized in the liver, primarily by the cytochrome P450 system. The main isoenzyme responsible for its biotransformation is CYP3A4 , with a lesser contribution from CYP3A5 and CYP2D6 .[2][3][4] The metabolic reactions are primarily oxidative and can be categorized into three main pathways:
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N-demethylation: This reaction can be mediated by both CYP3A4/5 and CYP2D6.[2][5]
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Hydroxylation: This occurs on the isopropyl side chain of the ritonavir molecule and is catalyzed by CYP3A4/5.[2][5]
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Cleavage of the Thiazole (B1198619) Groups: This involves the removal of the terminal thiazole or isopropyl-thiazole moieties, again primarily driven by CYP3A4/5.[2][5]
These processes result in the formation of several metabolites, with the major ones identified as M-1 (deacylation), M-2 (hydroxylation), M-7 (N-demethylation), and M-11 (N-dealkylation).[5] The isopropylthiazole oxidation metabolite (M-2) is considered a major metabolite and possesses some antiviral activity, although it is present at low concentrations in plasma.[6]
Quantitative Metabolic Data
The following tables summarize key quantitative data related to the metabolism and enzyme inhibition of ritonavir.
Table 1: Pharmacokinetic Parameters of Ritonavir Metabolism
| Parameter | Value | Enzyme/System | Reference |
| Apparent Km (in vitro) | 0.1–0.5 µM | Recombinant CYP3A4 | [2][5] |
| Apparent Km (in vitro) | 0.063 µM | Human Liver Microsomes (total metabolism) | |
| Apparent Km (in vitro) | 0.068 µM | Recombinant CYP3A4 | |
| Apparent Km (in vitro) | 0.047 µM | Recombinant CYP3A5 | |
| Vmax (population modeling) | 46.9 mg/h (initial) | In vivo | [7] |
| Vmax (population modeling) | 68 mg/h (after 2 weeks) | In vivo | [7] |
| Apparent Oral Clearance | 7 to 9 L/h | In vivo (multiple doses) | [8] |
Table 2: Inhibition Constants of Ritonavir against Cytochrome P450 Isoforms
| Isoform | Inhibition Constant (Ki) | IC50 | Reference |
| CYP3A4 | 0.019 µM | 0.034 µM (testosterone 6β-hydroxylation) | [2] |
| CYP3A4 | - | 0.07 µM (nifedipine oxidation) | [9] |
| CYP3A4 | - | 0.14 µM (terfenadine hydroxylation) | [9] |
| CYP3A4 | - | 2 µM (17α-ethynylestradiol 2-hydroxylation) | [9] |
| CYP2D6 | - | 2.5 µM | [9] |
| CYP2C9/10 | - | 8.0 µM | [9] |
Table 3: Excretion of Ritonavir and Metabolites
| Route | % of Dose (as unchanged drug) | % of Dose (as metabolites) | Reference |
| Feces | 33.8 ± 10.8% | 52.6 ± 2.9% | [6] |
| Urine | 3.5 ± 1.8% | 7.8 ± 2.8% | [6] |
Experimental Protocols
In Vitro Metabolism of Ritonavir in Human Liver Microsomes
This protocol describes a typical in vitro experiment to study the metabolism of ritonavir using human liver microsomes (HLMs).
Materials:
-
Ritonavir
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs (e.g., 0.5 mg/mL protein concentration), and ritonavir (e.g., 10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation for Analysis: Vortex the mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis of Ritonavir and its Metabolites
This protocol outlines a general method for the separation and identification of ritonavir and its metabolites using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
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Tandem Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typical.
-
Flow Rate: Dependent on the column dimensions and particle size.
-
Injection Volume: Typically in the range of 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for ritonavir and its metabolites.
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Scan Mode: Full scan mode can be used for initial metabolite screening, followed by product ion scan (MS/MS) mode for structural elucidation. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Collision Energy: Optimized for each specific metabolite to achieve characteristic fragmentation patterns.
Visualizations
Ritonavir Metabolism Pathway
Caption: Primary metabolic pathways of ritonavir in humans.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for studying ritonavir metabolism in vitro.
References
- 1. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. dl.tufts.edu [dl.tufts.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
